methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate
Overview
Description
“Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate” is a chemical compound that acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . Its enzymatic activity is highly correlated with plant growth .
Synthesis Analysis
The synthesis of this compound involves several steps. After washing with water and extracting several times with CHCl3, the combined extracts are dried over anhydrous Na2SO4 and evaporated in vacuum to get a white solid product . A recent publication describes a regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For example, the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.21 . It is a solid at room temperature . The storage temperature is recommended to be at room temperature .Scientific Research Applications
Synthesis of RGD Mimetics
This compound has been utilized in the synthesis of RGD (Arg-Gly-Asp) mimetics. These mimetics are designed to possess antagonistic activity at the platelet fibrinogen receptor, which is crucial in the mediation of platelet aggregation . The ability to inhibit this interaction is valuable in the development of anti-thrombotic therapies.
Anticancer Research
The benzoxazin moiety present in this compound is of interest in anticancer research. It serves as a scaffold for the development of new chemotherapeutic agents . The structural features of benzoxazin derivatives have been associated with cytotoxic activities against various cancer cell lines.
Anti-inflammatory Applications
Compounds containing the benzoxazin structure have been explored for their anti-inflammatory properties. The research focuses on the inhibition of inflammatory mediators, which can be beneficial in treating chronic inflammatory diseases .
Neuroprotective Agents
The neuroprotective potential of benzoxazin derivatives is another area of application. These compounds are investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative disorders .
Material Science
In material science, the compound’s unique structure could be used to synthesize novel polymers with specific mechanical properties or to create organic semiconductor materials .
Pharmacokinetics and Drug Development
The physicochemical properties of this compound, such as high gastrointestinal absorption and low skin permeation, make it a candidate for drug development. Its pharmacokinetic profile is analyzed to determine its suitability as a drug candidate .
Enzyme Inhibition
As an enzyme inhibitor, this compound could be used to study enzyme kinetics and mechanisms. It may inhibit specific enzymes involved in disease pathways, providing a tool for understanding and potentially treating metabolic disorders .
Chemical Synthesis Intermediate
Lastly, it serves as an intermediate in chemical syntheses, particularly in the construction of complex organic molecules. Its reactivity and functional groups allow for diverse transformations and derivatizations .
Mechanism of Action
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315-H319-H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
methyl 2-[(3-oxo-4H-1,4-benzoxazin-7-yl)oxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-15-11(14)6-16-7-2-3-8-9(4-7)17-5-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDHWBCZMWFIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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